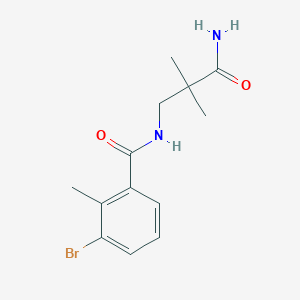![molecular formula C10H15ClN4 B6629150 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, such as c-Met and Axl, which are involved in the development and progression of cancer. Additionally, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and alleviate pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and other diseases. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Future Directions
There are several future directions for the research and development of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine. One of the future directions is to further study the mechanism of action of this compound and its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, future studies should focus on evaluating the toxicity and side effects of this compound and developing new analogs with improved efficacy and safety profiles. Moreover, the potential use of this compound in combination with other drugs should be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine has been reported in the literature using different methods. One of the commonly used methods is the reaction of 5-chloro-2,4-diaminopyrimidine with (1-methylpyrrolidin-2-yl)methanol in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
The potential therapeutic applications of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine have been explored in various scientific research studies. This compound has been shown to exhibit potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and other diseases. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-15-4-2-3-9(15)7-14-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAWCLJCLZKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)
![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
![1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6629122.png)
![1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6629137.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)